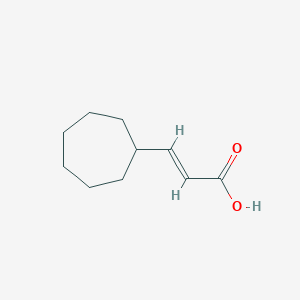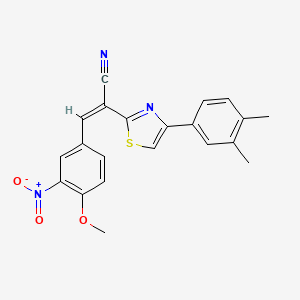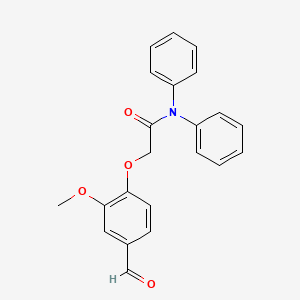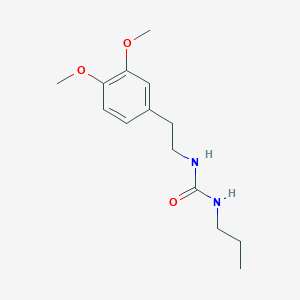
1-(2-(3,4-Dimethoxyphenyl)ethyl)-3-propylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(2-(3,4-Dimethoxyphenyl)ethyl)-3-propylurea” is a complex organic molecule. It contains a urea group (-NH-CO-NH-) and a propyl group (a three-carbon chain) attached to a phenyl ring with two methoxy groups (-O-CH3) attached .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the phenyl ring and the various attached groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions occur. The presence of the urea group, the propyl group, and the phenyl ring with methoxy groups could all influence its reactivity .Applications De Recherche Scientifique
Synthesis of Biological Active Compounds
Compounds similar to 1-(2-(3,4-Dimethoxyphenyl)ethyl)-3-propylurea have been synthesized for potential biological activities. For instance, the synthesis of ethyl 4-(3,4-dimethoxyphenyl)-2-methyl-3-oxobutanoate, which is a precursor in the synthesis of new thio-analogues with expected activity against HBV, demonstrates the interest in dimethoxyphenyl compounds for therapeutic applications (M. T. Aal, 2002).
Photopolymerization Studies
Research on the photopolymerization and photo-copolymerization of unsymmetrically substituted diolefin compounds, which may include structures similar to the target compound, highlights the potential of these chemicals in developing new materials with specific optical or electronic properties (M. Hasegawa et al., 1989).
Antioxidant Capacity Enhancement
Studies on enzymatic modifications, such as the laccase-mediated oxidation of 2,6-dimethoxyphenol, to produce compounds with enhanced antioxidant capacity, suggest a potential application in improving the effectiveness of phenolic antioxidants. This could be relevant for compounds with dimethoxyphenyl groups in terms of exploring their antioxidant properties and applications in food science or medicine (O. E. Adelakun et al., 2012).
Development of Electroluminescent Materials
The synthesis and characterization of compounds for their potential use in electroluminescent materials, as seen in studies involving ethylene dioxythiophene derivatives, may also extend to compounds like 1-(2-(3,4-Dimethoxyphenyl)ethyl)-3-propylurea. This suggests a possible application in the development of new organic electronic materials (K. Ono et al., 2008).
Mécanisme D'action
- Role : By binding to these receptors, bevantolol inhibits the normal epinephrine-mediated sympathetic actions, such as increased heart rate. This leads to a decrease in preload and blood pressure .
- By antagonizing beta-1 receptors, bevantolol reduces the sympathetic response, resulting in decreased heart rate and blood pressure .
- Cellular Effects : Reduced heart rate and decreased blood pressure due to antagonism of sympathetic responses .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-propylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-4-8-15-14(17)16-9-7-11-5-6-12(18-2)13(10-11)19-3/h5-6,10H,4,7-9H2,1-3H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSWFASPACZGRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NCCC1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(3,4-Dimethoxyphenyl)ethyl)-3-propylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

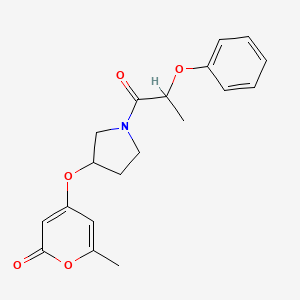
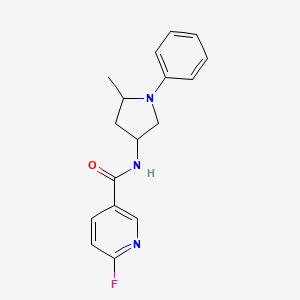
![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2825889.png)
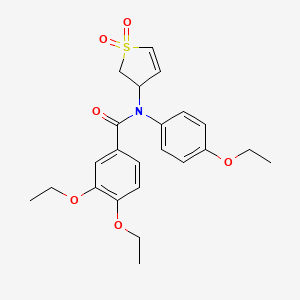
![Diethyl 2-[(4-acetylanilino)methylene]malonate](/img/structure/B2825893.png)
![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2825894.png)
![5-((4-Isopropylphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2825895.png)
![5-Oxo-5-(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)pentanoic acid](/img/structure/B2825896.png)
![2-[3-(Trifluoromethyl)phenoxy]pyridine-4-carboxylic acid](/img/structure/B2825897.png)
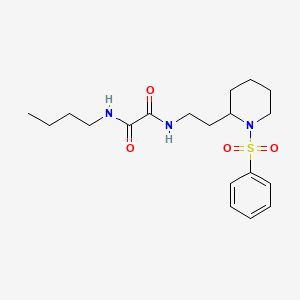
![[(E)-3-(1H-Benzimidazol-2-yl)-2-hydroxy-4-methoxy-4-oxobut-2-enyl] 4-methyl-6-methylsulfanyl-2-thiophen-2-ylpyrimidine-5-carboxylate](/img/structure/B2825903.png)
